

"Cyclopropane-1,2,3-tricarboxylic acid chemical properties"

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Compound of Interest

Cyclopropane-1,2,3-tricarboxylic
Acid

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Cyclopropane-1,2,3-tricarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropane-1,2,3-tricarboxylic acid is a unique cyclic molecule characterized by a three-membered carbon ring with three carboxylic acid functional groups. Its rigid structure and multiple reactive sites make it a compound of interest in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of the known chemical properties of cyclopropane-1,2,3-tricarboxylic acid, including its physical characteristics, chemical reactivity, and synthetic considerations. While the biological activity of this specific molecule is not extensively documented in publicly available literature, this guide aims to equip researchers with the foundational knowledge necessary for its further investigation and potential application.

Chemical and Physical Properties

Cyclopropane-1,2,3-tricarboxylic acid is a colorless, crystalline solid that is soluble in water. The presence of three carboxylic acid groups imparts acidic properties to the molecule. The trans configuration of the carboxyl groups is noted to contribute to its stability.



Ouantitative Data Summary

Property	Value	Source
Molecular Formula	СеНеОе	
Molecular Weight	174.11 g/mol	
IUPAC Name	cyclopropane-1,2,3- tricarboxylic acid	
CAS Number	48126-70-1	
Computed LogP	-0.8976	
Topological Polar Surface Area	111.9 Ų	
Hydrogen Bond Donors	3	
Hydrogen Bond Acceptors	6	_
Rotatable Bonds	3	

Note: Experimental values for melting point, boiling point, and pKa are not readily available in the reviewed literature. The provided LogP and topological polar surface area are computed values.

Chemical Reactivity

The chemical behavior of **cyclopropane-1,2,3-tricarboxylic acid** is primarily dictated by its carboxylic acid functional groups. Key reactions include esterification and decarboxylation.

Esterification

The carboxylic acid groups can undergo esterification with alcohols in the presence of an acid catalyst to form the corresponding esters. This reaction is a fundamental transformation for modifying the molecule's solubility, polarity, and potential for further chemical elaboration.

Decarboxylation

Upon heating, **cyclopropane-1,2,3-tricarboxylic acid** can undergo decarboxylation, leading to the loss of one or more carboxyl groups as carbon dioxide. The specific conditions and



products of this reaction for this particular molecule are not well-documented but are a common reaction for polycarboxylic acids.

Experimental Protocols

Detailed, peer-reviewed experimental protocols specifically for the synthesis and reactions of **cyclopropane-1,2,3-tricarboxylic acid** are not readily available. However, based on general organic chemistry principles, the following adapted procedures can serve as a starting point for laboratory investigation.

Generalized Synthesis via Malonic Ester Pathway

While a specific protocol for **cyclopropane-1,2,3-tricarboxylic acid** is not available, a common route to cyclopropane carboxylic acids is through a malonic ester synthesis approach. A potential, though unverified, conceptual pathway is outlined below.

Caption: Conceptual synthesis workflow for **cyclopropane-1,2,3-tricarboxylic acid**.

Methodology:

- Cyclization: A suitably substituted malonic ester derivative could be reacted with a 1,2-dihaloethane derivative in the presence of a strong base (e.g., sodium ethoxide) to form the cyclopropane ring with ester functionalities.
- Hydrolysis: The resulting cyclopropane ester intermediate would then be hydrolyzed, typically using acidic or basic conditions followed by acidification, to yield the final cyclopropane-1,2,3-tricarboxylic acid.
- Purification: The final product would require purification, likely through recrystallization, to remove any unreacted starting materials or byproducts.

Generalized Fischer Esterification Protocol

This protocol describes the esterification of the carboxylic acid groups with an alcohol, using ethanol as an example to produce triethyl cyclopropane-1,2,3-tricarboxylate.





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Caption: Generalized workflow for Fischer esterification.

Methodology:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve cyclopropane-1,2,3-tricarboxylic acid in a large excess of absolute ethanol.
- Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.
- Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a weak base, such as a saturated sodium bicarbonate solution.
- Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
- Drying and Concentration: Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure.
- Purification: Purify the crude ester by distillation under reduced pressure or by column chromatography.

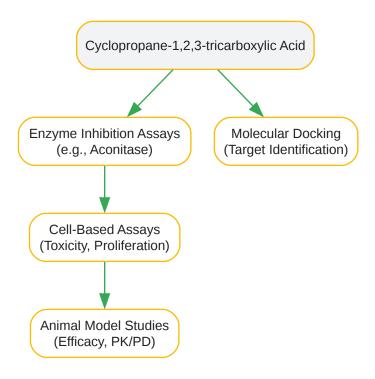
Biological Activity and Signaling Pathways

Currently, there is no direct evidence in the reviewed scientific literature to suggest that **cyclopropane-1,2,3-tricarboxylic acid** is involved in any specific biological signaling pathways. While other tricarboxylic acids, such as citric acid and isocitric acid, are key intermediates in the Krebs (Tricarboxylic Acid) cycle, **cyclopropane-1,2,3-tricarboxylic acid** is not a known participant in this central metabolic pathway.



It is important to note that a similar, but distinct, molecule, propane-1,2,3-tricarboxylic acid (tricarballylic acid), is a known competitive inhibitor of aconitase, an enzyme in the Krebs cycle. Given the structural similarities, it is plausible that **cyclopropane-1,2,3-tricarboxylic acid** could be investigated for similar enzyme inhibitory activities.

The general workflow for investigating a compound's potential interaction with a biological pathway is outlined below.



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